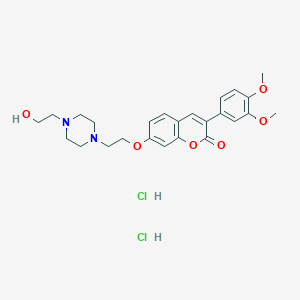
3-(3,4-dimethoxyphenyl)-7-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy)-2H-chromen-2-one dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3,4-dimethoxyphenyl)-7-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy)-2H-chromen-2-one dihydrochloride is a useful research compound. Its molecular formula is C25H32Cl2N2O6 and its molecular weight is 527.44. The purity is usually 95%.
BenchChem offers high-quality 3-(3,4-dimethoxyphenyl)-7-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy)-2H-chromen-2-one dihydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,4-dimethoxyphenyl)-7-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy)-2H-chromen-2-one dihydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Applications
Research on compounds structurally related to 3-(3,4-dimethoxyphenyl)-7-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy)-2H-chromen-2-one dihydrochloride has identified potential anticancer properties. Sugita et al. (2017) studied tumor specificity and keratinocyte toxicity of various compounds, finding that certain derivatives exhibit high tumor specificity with minimal toxicity to normal cells. This is crucial for developing anticancer drugs with reduced side effects (Sugita et al., 2017).
Antimicrobial and Antifungal Activities
Caccia (2007) discussed the metabolism of arylpiperazine derivatives, highlighting their use in treating depression, psychosis, or anxiety, and their conversion into metabolites with a variety of effects. Although not directly related to antimicrobial action, the study of these derivatives’ metabolism and systemic effects underscores their broad pharmacological potential, including possible antimicrobial applications (Caccia, 2007).
Neuropharmacological Effects
Rathi et al. (2016) reviewed patents containing piperazine compounds, emphasizing their significant medicinal potential across various therapeutic areas, such as antipsychotic, antidepressant, anticancer, and anti-inflammatory effects. This underscores the versatility of piperazine derivatives in drug development, including neuropharmacological applications (Rathi et al., 2016).
Enzymatic and Chemical Process Studies
Yokoyama (2015) and Yoda (2020) explored the chemical properties and applications of coumarin derivatives, revealing their importance in synthetic organic chemistry and their biological properties. These studies highlight the utility of such compounds in understanding enzymatic processes and designing molecules for various biological applications (Yokoyama, 2015; Yoda, 2020).
properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-7-[2-[4-(2-hydroxyethyl)piperazin-1-yl]ethoxy]chromen-2-one;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O6.2ClH/c1-30-22-6-4-18(16-24(22)31-2)21-15-19-3-5-20(17-23(19)33-25(21)29)32-14-12-27-9-7-26(8-10-27)11-13-28;;/h3-6,15-17,28H,7-14H2,1-2H3;2*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXILXKYPRJNRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=C(C=C(C=C3)OCCN4CCN(CC4)CCO)OC2=O)OC.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H32Cl2N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
527.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dimethoxyphenyl)-7-(2-(4-(2-hydroxyethyl)piperazin-1-yl)ethoxy)-2H-chromen-2-one dihydrochloride | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-acetylphenyl)-2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B2932810.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-2-(1,3-dioxoisoindolin-2-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2932811.png)
![2-(benzo[d]isoxazol-3-yl)-N-(2-((2-methyl-6-(2-methyl-1H-imidazol-1-yl)pyrimidin-4-yl)amino)ethyl)acetamide](/img/structure/B2932812.png)
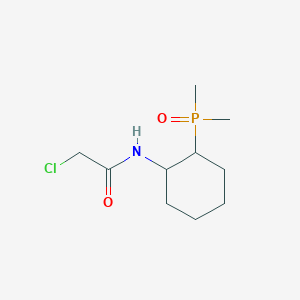

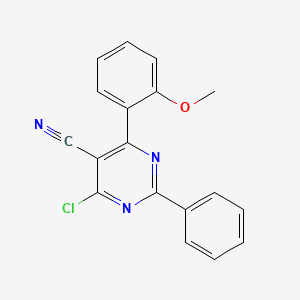
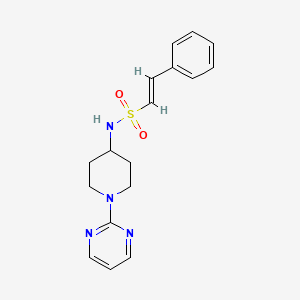
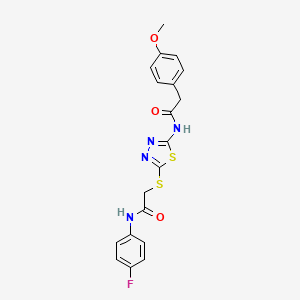


![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2932827.png)
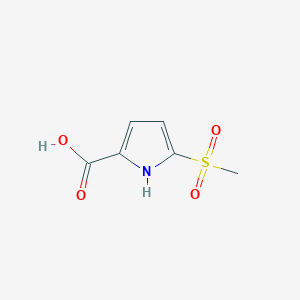

![N-[3-(2,6-dichlorophenyl)-5-methyl-4-isoxazolyl]-N'-(4-isopropyl-3-methylphenyl)urea](/img/structure/B2932832.png)